molecular formula C6H4ClF5N2 B1435239 5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091619-90-6

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1435239
CAS RN: 2091619-90-6
M. Wt: 234.55 g/mol
InChI Key: KXIQWFOFOJLFKP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the fluorine and chlorine atoms, which could make the compound susceptible to nucleophilic attack . Again, without specific experimental data, it’s difficult to provide a detailed analysis of the compound’s reactivity.

Scientific Research Applications

Synthesis of Functionalized Pyrazoles

Researchers have developed methods to synthesize pyrazoles with functionalized side chains, highlighting the versatility of pyrazoles like the one . For example, Grotjahn et al. (2002) described syntheses of pyrazoles featuring functionalized side chains at carbon 3 and various substituents at carbon 5, showcasing the compound's utility in creating ligands with potential for hydrogen bonding interactions, which could be significant in catalysis and material science (Grotjahn et al., 2002).

Antimicrobial and Antioxidant Activities

Bonacorso et al. (2015) synthesized a novel series of pyridines utilizing pyrazole derivatives, revealing their promising antioxidant and antimicrobial properties. This work demonstrates the chemical's potential in developing compounds with significant bioactivity, offering a pathway to new antimicrobial agents (Bonacorso et al., 2015).

Corrosion Inhibition

Ouali et al. (2013) investigated the effectiveness of synthesized pyrazole derivatives as corrosion inhibitors for steel in acidic environments. The study found that these compounds exhibit high anticorrosion activity, suggesting their application in protecting metal surfaces, which is crucial for industrial applications (Ouali et al., 2013).

Synthesis of Condensed Pyrazoles

Arbačiauskienė et al. (2011) utilized pyrazole derivatives in the synthesis of condensed pyrazoles through cross-coupling reactions. These reactions produced compounds with potential applications in materials science and pharmaceuticals, indicating the compound's role in facilitating complex organic syntheses (Arbačiauskienė et al., 2011).

Insecticidal Activities

Wu et al. (2017) explored the design and synthesis of novel carboxamide derivatives of pyrazole, showcasing their insecticidal activities against a range of pests. This highlights the compound's utility in developing new pesticides, contributing to agriculture by offering potential solutions for pest control (Wu et al., 2017).

Future Directions

The study of fluorinated and chlorinated pyrazoles is a potentially interesting area of research, given the unique properties of these compounds. Future research could explore the synthesis, reactivity, and potential applications of these compounds .

Mechanism of Action

properties

IUPAC Name

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5N2/c7-2-3-1-4(6(10,11)12)13-14(3)5(8)9/h1,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIQWFOFOJLFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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